Biochemical properties of L-Carnitine Fumarate salt
Biochemical properties of L-Carnitine Fumarate salt
An In-Depth Technical Guide to the Biochemical Properties of L-Carnitine Fumarate
Abstract
L-Carnitine Fumarate is a stable salt that unites two critical components of cellular energy metabolism: L-carnitine and fumaric acid. L-carnitine is indispensable for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a primary energy-yielding pathway. Fumaric acid, or fumarate, is a key intermediate in the Citric Acid (Krebs) Cycle, the central hub of cellular respiration. This guide provides a comprehensive examination of the biochemical properties of L-Carnitine Fumarate, detailing its physicochemical characteristics, synergistic metabolic roles, pharmacokinetics, and validated analytical methodologies. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic insights to serve as an authoritative resource.
Introduction: A Molecule of Dual Bioenergetic Significance
The selection of a specific salt form for a bioactive compound is a critical decision in pharmaceutical and nutraceutical development, profoundly impacting stability, bioavailability, and even therapeutic efficacy. L-Carnitine Fumarate is a prime example of strategic salt formation, where the counter-ion is not merely an inert stabilizer but an active participant in metabolic pathways.
L-carnitine itself is a conditionally essential amino acid derivative, synthesized endogenously from lysine and methionine.[1][2] Its canonical role is as the core component of the "carnitine shuttle," a transport system essential for moving activated long-chain fatty acids across the inner mitochondrial membrane.[3][4] Fumarate, the counter-ion, is a dicarboxylic acid that serves as an intermediate in the Citric Acid (Krebs) Cycle, the final common pathway for the oxidation of carbohydrates, fats, and proteins.[5][6]
The combination in a single, stable molecular complex offers a synergistic mechanism: providing the crucial transporter for fatty acid fuel (L-carnitine) and a direct intermediate to fuel the Krebs cycle (fumarate).[7] This dual functionality makes L-Carnitine Fumarate a compound of significant interest for applications targeting cellular energy production, from therapeutic interventions for metabolic disorders to enhancing athletic performance.[5][8]
Physicochemical Properties
L-Carnitine Fumarate is a white or off-white crystalline powder known for its enhanced stability and reduced hygroscopicity compared to L-carnitine inner salt, making it highly suitable for solid dosage formulations.[9][10][11]
| Property | Value | References |
| CAS Number | 90471-79-7 | [9][12] |
| Molecular Formula | C₁₁H₁₉NO₇ (or C₇H₁₅NO₃·C₄H₄O₄) | [9][10][13] |
| Molecular Weight | 277.27 g/mol | [10][13] |
| Appearance | White to off-white crystalline powder | [5][9] |
| Solubility | Freely soluble in water (~50 mg/mL at 25°C), soluble in ethanol. | [9][10] |
| Stability | More stable and less hygroscopic than L-carnitine tartrate. | [10][11] |
| Composition | ~58.5% L-carnitine, ~41.5% Fumaric Acid | [7] |
Core Biochemical Mechanisms of Action
The unique biochemical profile of L-Carnitine Fumarate stems from the distinct yet interconnected roles of its two constituent moieties in cellular bioenergetics.
The L-Carnitine Component: The Fatty Acid Shuttle
The primary function of L-carnitine is to facilitate the transport of long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix, a process essential for β-oxidation.[2] The inner mitochondrial membrane is impermeable to LCFAs and their CoA esters (acyl-CoA). The carnitine shuttle system overcomes this barrier through a series of enzymatic steps.
Mechanism:
-
Activation: LCFAs in the cytosol are first activated to their acyl-CoA derivatives by acyl-CoA synthetase.
-
Transesterification (Outer Membrane): Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, transfers the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine and releasing free Coenzyme A (CoA).
-
Translocation: Acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule moving out.
-
Transesterification (Inner Membrane): Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the acyl group from acylcarnitine back to CoA, reforming acyl-CoA within the matrix and regenerating free L-carnitine.
-
β-Oxidation: The reformed acyl-CoA is now available to enter the β-oxidation spiral, generating Acetyl-CoA, FADH₂, and NADH.
The Fumarate Component: Fueling the Krebs Cycle
The fumarate anion, once dissociated, is a direct intermediate of the Citric Acid (Krebs) Cycle.[6] This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[14][15]
Mechanism:
-
Entry into Cycle: Exogenous fumarate can be transported into the mitochondrial matrix.
-
Hydration to Malate: The enzyme fumarate hydratase (also known as fumarase) catalyzes the reversible hydration of fumarate to L-malate.[16] This step adds a water molecule across the double bond of fumarate.
-
Oxidation to Oxaloacetate: L-malate is then oxidized to oxaloacetate by malate dehydrogenase , a reaction that reduces a molecule of NAD⁺ to NADH.
-
Cycle Continuation: Oxaloacetate condenses with acetyl-CoA to form citrate, thus continuing the cycle and generating further reducing equivalents (NADH, FADH₂) for ATP production via oxidative phosphorylation.
By providing fumarate, L-Carnitine Fumarate can anaplerotically "fill up" the Krebs cycle, potentially enhancing its capacity for energy production, especially under conditions of high energy demand.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of L-carnitine is characterized by dose-dependent absorption and highly efficient renal conservation.[17]
| ADME Parameter | Description | References |
| Absorption | Occurs via both active (saturable transporter) and passive diffusion in the intestine. Bioavailability is dose-dependent: 54-87% from typical dietary intake, but drops to 14-18% for high-dose (0.5-6 g) supplements. Unabsorbed L-carnitine is degraded by gut microbiota. | [17][18][19] |
| Distribution | Distributed into at least two compartments: a rapid-turnover pool (liver, kidney) and a large, slow-turnover pool (skeletal and cardiac muscle). Over 95% of the body's carnitine stores are in muscle tissue. | [17][19][20] |
| Metabolism | L-carnitine itself is not extensively metabolized. The primary metabolic fate of unabsorbed L-carnitine is degradation by intestinal bacteria into trimethylamine (TMA) and γ-butyrobetaine. TMA is absorbed and oxidized in the liver to trimethylamine-N-oxide (TMAO). | [20] |
| Excretion | Primarily eliminated via the kidneys. Renal reabsorption is highly efficient (90-99%) at normal plasma concentrations via a saturable transport mechanism. When plasma levels rise after supplementation, the reabsorption threshold is exceeded, leading to increased clearance and excretion in urine. | [17][18] |
Analytical Methodologies: A Validated Approach
Accurate quantification of L-Carnitine Fumarate in raw materials and finished products is essential for quality control. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and widely accepted approach.[21][22]
Protocol: Stability-Indicating RP-HPLC for L-Carnitine
This protocol is adapted from established methods for the determination of L-carnitine in pharmaceutical tablets.[21][23]
Objective: To quantify L-carnitine and separate it from potential degradation products.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Phosphate buffer (0.05 M), pH adjusted to 3.0 with phosphoric acid
-
HPLC-grade ethanol or methanol
-
Sodium 1-heptanesulfonate (ion-pairing agent)
-
L-Carnitine reference standard
-
High-purity water
Chromatographic Conditions:
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 3.0) : Ethanol (99:1, v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer, adjust pH, add the ion-pairing agent, and mix with the organic solvent. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh a suitable amount of L-Carnitine reference standard and dissolve in high-purity water to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range (e.g., 100-1000 µg/mL).
-
Sample Preparation (from L-Carnitine Fumarate powder): Accurately weigh an amount of L-Carnitine Fumarate powder equivalent to ~50 mg of L-carnitine. Dissolve in a 50 mL volumetric flask with water. Dilute further as needed to bring the concentration within the linear range of the calibration curve. Centrifuge or filter the final solution to remove any excipients.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Quantification: Identify the L-carnitine peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of L-carnitine in the sample using the regression equation from the calibration curve.
Forced Degradation (Stress Testing): To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions:
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl / 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid powder at 105°C.
-
Photodegradation: Expose the solution to UV light. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main L-carnitine peak.
Therapeutic and Research Applications
The unique biochemical profile of L-Carnitine Fumarate supports its use in various clinical and research settings.
-
Carnitine Deficiency: It is an effective treatment for primary and secondary carnitine deficiencies, which can be caused by genetic disorders or certain medical conditions like end-stage renal disease.[4][8]
-
Cardiovascular Health: L-carnitine has been studied for its potential benefits in conditions like angina, heart failure, and myocardial infarction, where it may improve energy metabolism in cardiac muscle and reduce oxidative stress.[1][2][8]
-
Exercise Performance and Recovery: As a supplement, it is used to potentially enhance fat metabolism, improve endurance, and reduce muscle damage and soreness after exercise.[5][7]
-
Metabolic and Neurological Research: The acetylated form of L-carnitine, Acetyl-L-Carnitine (ALCAR), which can cross the blood-brain barrier, is researched for its neuroprotective effects and potential role in managing conditions like diabetic neuropathy and age-related cognitive decline.[4][24][25] L-Carnitine Fumarate serves as a valuable research tool in studies of mitochondrial function and cellular metabolism.
Safety and Toxicology
L-Carnitine Fumarate is generally considered safe and well-tolerated when consumed within recommended dosages.[9] Mild gastrointestinal discomfort, such as nausea, cramps, or diarrhea, may occur at high doses (typically above 3 g/day ).[5][26] It is important to handle the pure compound in a well-ventilated area to avoid inhalation of the powder.[9]
Conclusion
L-Carnitine Fumarate is more than a stabilized form of L-carnitine; it is a rationally designed molecule that delivers two distinct, bioenergetically active components. Its L-carnitine moiety is fundamental to fatty acid oxidation, while its fumarate counter-ion directly feeds into the Krebs cycle. This synergistic action provides a dual mechanism for supporting and enhancing cellular energy production. A thorough understanding of its physicochemical properties, pharmacokinetics, and core biochemical mechanisms, supported by robust analytical methods, is essential for its effective application in research, drug development, and clinical practice.
References
-
Title: Fumarate Hydratase (Fumarase) Source: Davidson College URL: [Link]
-
Title: The Importance of Fumarate Hydratase in Cellular Metabolism Source: YouTube URL: [Link]
-
Title: Physiology, Krebs Cycle Source: NCBI Bookshelf URL: [Link]
-
Title: The emerging role of fumarate as an oncometabolite Source: PubMed Central (PMC) - NIH URL: [Link]
- Title: WO2008080287A1 - L-carnitine calcium fumarate, preparation method and application for the same Source: Google Patents URL
-
Title: L-Carnitine acid fumarate | C11H18NO7- | CID 71656196 Source: PubChem - NIH URL: [Link]
-
Title: L-Carnitine Fumarate Source: Chemball URL: [Link]
-
Title: A different design for the Krebs cycle, with fumarate as the feeder. Source: ResearchGate URL: [Link]
-
Title: L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL: [Link]
-
Title: L-Carnitine fumarate Source: ChemBK URL: [Link]
-
Title: Carnitine Source: Wikipedia URL: [Link]
-
Title: L-Carnitine Source: Linus Pauling Institute URL: [Link]
-
Title: L-Carnitine: Benefits, side effects, and dosage Source: Medical News Today URL: [Link]
-
Title: L-carnitine--metabolic functions and meaning in humans life Source: PubMed URL: [Link]
-
Title: L-Carnitine benefits, dosage, and side effects Source: Examine.com URL: [Link]
-
Title: Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism Source: National Library of Medicine URL: [Link]
-
Title: L-Carnitine: Benefits, Side Effects, Sources, and Dosage Source: Healthline URL: [Link]
-
Title: Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets Source: PubMed Central URL: [Link]
-
Title: Pharmacokinetics of L-Carnitine Source: Semantic Scholar URL: [Link]
-
Title: Pharmacokinetics of L-carnitine Source: PubMed URL: [Link]
-
Title: Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method Source: SAR Publication URL: [Link]
-
Title: Kinetics, Pharmacokinetics, and Regulation of l-Carnitine and Acetyl-l-carnitine Metabolism Source: ResearchGate URL: [Link]
-
Title: The Difference Between L-Carnitine & Acetyl L-Carnitine Source: Swanson URL: [Link]
-
Title: Evolve Acetyl L-Carnitine vs L-Carnitine: What's the Difference? Source: Ella Vari URL: [Link]
-
Title: l-Carnitine Fumarate Source: Pure Encapsulations URL: [Link]
-
Title: Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements Source: Mediterranean Journal of Chemistry URL: [Link]
-
Title: Analytical method development and validation of L-Carnitine L-Tartarate in Pharmaceutical Dosage forms (Multivitamin tablets) Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats Source: PubMed URL: [Link]
-
Title: Should I Take Acetyl-L-Carnitine or L-Carnitine Source: HealthAid UK URL: [Link]
-
Title: HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: L - Carnitine and biochemical characteristics Source: ResearchGate URL: [Link]
-
Title: L-carnitine Uses, Benefits & Dosage Source: Drugs.com URL: [Link]
Sources
- 1. L-Carnitine: Benefits, side effects, and dosage [medicalnewstoday.com]
- 2. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine - Wikipedia [en.wikipedia.org]
- 4. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. CAS 90471-79-7: L-Carnitine acid fumarate | CymitQuimica [cymitquimica.com]
- 6. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pureencapsulationspro.com [pureencapsulationspro.com]
- 8. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Page loading... [guidechem.com]
- 10. L-Carnitine Fumarate [chemball.com]
- 11. L-Carnitine fumarate [chembk.com]
- 12. L-Carnitine acid fumarate | C11H18NO7- | CID 71656196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. L-Carnitine fumarate | 90471-79-7 | AC157158 | Biosynth [biosynth.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
- 17. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 21. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sarpublication.com [sarpublication.com]
- 23. app-medjchemv3.azurewebsites.net [app-medjchemv3.azurewebsites.net]
- 24. swansonvitamins.com [swansonvitamins.com]
- 25. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. L-carnitine Uses, Benefits & Dosage [drugs.com]
